molecular formula C27H20N2O7S B11627935 Benzyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Benzyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11627935
M. Wt: 516.5 g/mol
InChI Key: BURPTRQKQYLEFS-UHFFFAOYSA-N
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Description

BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthofuran core, followed by the introduction of various substituents. Common reagents used in the synthesis include benzyl halides, nitrobenzenesulfonamides, and carboxylating agents. Reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Chemical Reactions Analysis

BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzenesulfonamido group may interact with enzymes or receptors, leading to changes in cellular processes. The benzofuran core can also play a role in its biological activity by interacting with various biomolecules .

Comparison with Similar Compounds

Similar compounds to BENZYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE include other benzofuran derivatives and naphthofuran compounds. These compounds share structural similarities but may differ in their substituents and functional groups. The unique combination of the benzyl, nitrobenzenesulfonamido, and carboxylate groups in this compound distinguishes it from others and may contribute to its specific biological activities .

Properties

Molecular Formula

C27H20N2O7S

Molecular Weight

516.5 g/mol

IUPAC Name

benzyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H20N2O7S/c1-17-25(27(30)35-16-18-8-3-2-4-9-18)23-15-24(21-12-5-6-13-22(21)26(23)36-17)28-37(33,34)20-11-7-10-19(14-20)29(31)32/h2-15,28H,16H2,1H3

InChI Key

BURPTRQKQYLEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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